N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone substituted with heterocyclic (furan-3-yl and thiophen-2-yl) and aromatic (2-methoxyphenyl) groups. This compound combines motifs common in medicinal chemistry, such as thiophene and furan rings, which are known for their electron-rich properties and roles in intermolecular interactions. The 2-methoxyphenyl group may enhance solubility or modulate electronic effects.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-2-5-14(15)21-18(23)17(22)20-12-19(24,13-8-9-26-11-13)16-7-4-10-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWSUWRSCLNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling the reaction conditions can help in achieving consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing furan and thiophene moieties often exhibit significant biological activities. The following are notable areas of investigation:
Antimicrobial Activity
Studies have shown that similar compounds demonstrate antibacterial and antifungal properties. For instance, derivatives with furan and thiophene rings have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Antiviral Activity
Preliminary studies on structurally related compounds have indicated promising results against viral targets. For example, certain derivatives have shown activity against SARS-CoV-2 main protease, with IC50 values in the low micromolar range, indicating their potential as antiviral agents.
Cytotoxicity Assessments
Cytotoxicity evaluations on related compounds revealed low toxicity profiles across various cell lines, with CC50 values exceeding 100 μM. This suggests a favorable safety profile for therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
| Study Title | Findings | Reference |
|---|---|---|
| Antiviral Activity Against SARS-CoV-2 | Demonstrated inhibition with IC50 values around 1.55 μM | |
| Antimicrobial Properties | Significant antibacterial activity against Gram-positive bacteria | |
| Cytotoxicity in Cell Lines | Low cytotoxicity observed with CC50 > 100 μM |
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
N-(2-Nitrophenyl)thiophene-2-carboxamide vs. N-(2-Nitrophenyl)furan-2-carboxamide
compares these two carboxamides, highlighting the impact of heterocyclic substitution (thiophene vs. furan) on molecular geometry:
- Dihedral Angles: The thiophene-carboxamide derivative exhibits dihedral angles of 13.53° and 8.50° between the benzene and thiophene rings, while the furan analogue shows 9.71°.
- Intermolecular Interactions : Both compounds lack classical hydrogen bonds but form weak C–H⋯O/S interactions. The thiophene derivative’s C–H⋯S interactions may enhance crystal stability compared to the furan analogue’s C–H⋯O interactions .
Table 1: Structural Parameters of Thiophene- and Furan-Based Carboxamides
Thiophene-Furan Hybrid Systems
The target compound uniquely integrates both thiophene and furan rings. The steric and electronic effects of these groups may lead to:
- Increased Conformational Flexibility : The hydroxyl group at the central ethyl bridge could facilitate hydrogen bonding, as seen in hydroxyl-containing analogues like N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamide .
- Steric Hindrance: The simultaneous presence of furan-3-yl and thiophen-2-yl groups may introduce torsional strain, altering reactivity compared to simpler mono-heterocyclic systems.
Amidation Strategies
The synthesis of the target compound likely involves:
- Stepwise Amidation : Similar to and , where 3-acetylthiophen-2-amine reacts with acyl halides to form acetamides. For the target molecule, ethanediamide formation may require sequential coupling of 2-methoxyphenylamine and a furan/thiophene-substituted ethylamine intermediate.
- Use of Coupling Agents : Lithium bis(trimethylsilyl)amide, as employed in for N,N’-diarylthiophene carboxamides, could facilitate amide bond formation under anhydrous conditions .
Pharmacological and Toxicological Considerations
While direct data are unavailable, insights can be drawn from related compounds:
- Thiophene Derivatives: Thiophene-based amides (e.g., thiophene fentanyl hydrochloride) are pharmacologically active but may have uncharacterized toxicological profiles, as noted in .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The compound’s synthesis likely involves sequential functionalization of thiophene and furan rings, followed by coupling with ethanediamide groups. To optimize yield:
- Catalyst Screening : Use Pd-catalyzed cross-coupling for regioselective aryl-aryl bond formation (e.g., Suzuki-Miyaura reactions) to minimize side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in amidation steps, as observed in analogous acetamide syntheses .
- Purification : Employ gradient column chromatography with silica gel or reverse-phase HPLC to isolate intermediates, ensuring >95% purity .
Advanced: How can contradictory data on degradation pathways of structurally similar acetamides be resolved?
Methodological Answer:
Discrepancies in degradation studies (e.g., oxidative vs. hydrolytic pathways) require:
- Isotopic Labeling : Track specific degradation products using O-labeled water or C-labeled starting materials to confirm reaction mechanisms .
- Advanced Analytics : Combine LC-QTOF-MS and H-NMR to identify transient intermediates and distinguish between competing pathways .
Basic: What analytical techniques are most effective for confirming the compound’s structural integrity?
Methodological Answer:
- 2D NMR : Utilize H-C HSQC and HMBC to resolve overlapping signals from the thiophene, furan, and ethanediamide moieties .
- HRMS : Confirm molecular formula via high-resolution mass spectrometry (e.g., ESI-TOF) .
- X-ray Crystallography : If single crystals are obtainable, resolve absolute stereochemistry and hydrogen-bonding networks .
Advanced: How can computational modeling predict regioselectivity in functionalizing the thiophene ring?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring. For example, the 5-position may show higher reactivity due to electron density distribution .
- Docking Studies : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic activation sites relevant to pharmacological activity .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays (e.g., FRET) .
- Cytotoxicity : Assess via MTT or resazurin assays in cancer cell lines, noting the compound’s thiophene-furan scaffold may confer ROS-modulating properties .
Advanced: How can crystallization challenges (e.g., polymorphism) be addressed during formulation studies?
Methodological Answer:
- Solvent Antisolvent Trials : Screen 10+ solvent systems (e.g., ethanol/water, DCM/heptane) to identify conditions favoring stable polymorphs .
- Hot-Stage Microscopy : Monitor phase transitions during heating/cooling cycles to detect metastable forms .
Basic: What precautions are critical when handling the compound’s hydroxy and methoxy groups under acidic/basic conditions?
Methodological Answer:
- pH Control : Avoid strong acids (e.g., HCl) to prevent cleavage of the methoxyphenyl group; use buffered conditions (pH 6–8) for reactions .
- Protecting Groups : Temporarily protect the hydroxy group with TBS or acetyl during reactive steps, followed by mild deprotection (e.g., TBAF) .
Advanced: How can contradictory spectroscopic data from different research groups be reconciled?
Methodological Answer:
- Interlaboratory Validation : Share raw NMR data (FID files) to assess processing parameters (e.g., window functions) that may distort peak integration .
- Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)) to resolve overlapping proton signals in crowded spectral regions .
Basic: What strategies improve reproducibility in scaled-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Quality-by-Design (QbD) : Optimize critical parameters (temperature, stoichiometry) via DOE (Design of Experiments) to define a robust design space .
Advanced: How can the compound’s electronic properties be exploited in materials science applications?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
